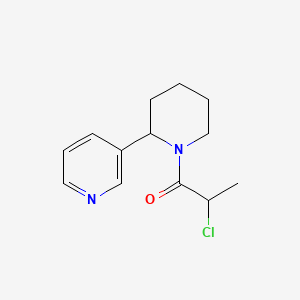
2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 214958-19-7, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.71 g/mol. The structure features a chlorinated propanone moiety attached to a piperidine ring and a pyridine ring, which are significant for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing piperidine and pyridine moieties can exhibit multi-target ligand properties, particularly with adenosine receptors (A1R and A2AR) and phosphodiesterase enzymes (PDE10A) .
Pharmacological Studies
Recent studies have highlighted the compound's potential as a multi-target ligand. For instance, in a study evaluating several 2-amino-pyridine derivatives, it was found that certain compounds exhibited IC50 values ranging from 2.4 to 10.0 µM against PDE10A, indicating significant inhibitory activity . Additionally, selectivity profiling revealed that some derivatives displayed a minimum twofold selectivity over off-targets, suggesting potential therapeutic applications in modulating cAMP levels .
Case Study 1: Adenosine Receptor Interaction
In a pharmacological evaluation involving CHO and HeLa cells transfected with human adenosine receptors, several synthesized compounds demonstrated promising binding affinities. The study detailed the structure–activity relationship (SAR) of these compounds, emphasizing how variations in substituents influenced their potency against A1R and A2AR . Notably, compounds with specific structural modifications showed enhanced selectivity and potency.
Case Study 2: PDE10A Inhibition
Another significant study focused on the inhibition of PDE10A by various piperidine derivatives. The most potent compound exhibited an IC50 value of 0.9 µM, showcasing the efficacy of these derivatives in inhibiting phosphodiesterase activity . This inhibition is crucial as PDE10A plays a vital role in regulating intracellular signaling pathways related to neurodegenerative diseases.
Data Tables
| Compound Name | Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound A | PDE10A | 0.9 | High |
| Compound B | A1R | 5.7 | Moderate |
| Compound C | A2AR | 10.0 | Low |
Properties
IUPAC Name |
2-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLILCAOICLAZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















